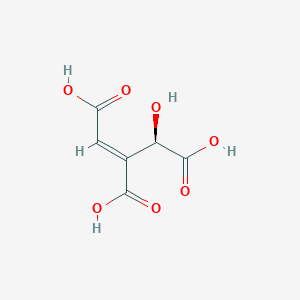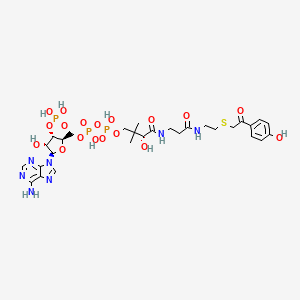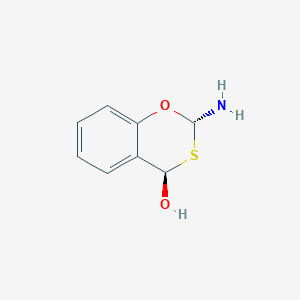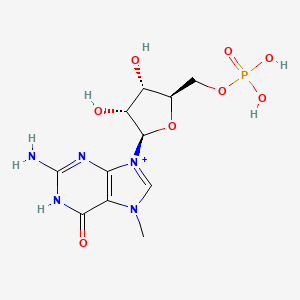![molecular formula C21H23FN4O2 B10777248 2-{5-[Amino(iminio)methyl]-6-fluoro-1H-benzimidazol-2-YL}-6-[(2-methylcyclohexyl)oxy]benzenolate](/img/structure/B10777248.png)
2-{5-[Amino(iminio)methyl]-6-fluoro-1H-benzimidazol-2-YL}-6-[(2-methylcyclohexyl)oxy]benzenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CRA_11092 is a small molecule belonging to the class of organic compounds known as phenylbenzimidazoles. These compounds contain a benzimidazole moiety where its imidazole ring is attached to a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CRA_11092 typically involves the following steps:
Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Phenyl Substitution: The benzimidazole core is then reacted with a phenyl halide in the presence of a base to introduce the phenyl group.
Functional Group Modifications: Additional functional groups can be introduced through various organic reactions such as alkylation, acylation, or halogenation.
Industrial Production Methods
Industrial production of CRA_11092 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
CRA_11092 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like alkyl, acyl, or halogen groups.
Aplicaciones Científicas De Investigación
CRA_11092 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting proteases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of CRA_11092 involves its interaction with specific molecular targets. One of the primary targets is trypsin-1, a serine protease. CRA_11092 inhibits the activity of trypsin-1 by binding to its active site, thereby preventing the protease from cleaving its substrates . This inhibition can lead to various downstream effects, depending on the biological context.
Comparación Con Compuestos Similares
CRA_11092 is unique among phenylbenzimidazoles due to its specific functional groups and their arrangement. Similar compounds include:
Phenylbenzimidazole: The parent compound without additional functional groups.
Phenylimidazole: Lacks the benzimidazole core.
Phenoxy Compounds: Contain a phenoxy group instead of a phenyl group.
CRA_11092 stands out due to its specific inhibitory activity against trypsin-1 and its potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Propiedades
Fórmula molecular |
C21H23FN4O2 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
6-fluoro-2-[2-hydroxy-3-[(1S,2S)-2-methylcyclohexyl]oxyphenyl]-1H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C21H23FN4O2/c1-11-5-2-3-7-17(11)28-18-8-4-6-12(19(18)27)21-25-15-9-13(20(23)24)14(22)10-16(15)26-21/h4,6,8-11,17,27H,2-3,5,7H2,1H3,(H3,23,24)(H,25,26)/t11-,17-/m0/s1 |
Clave InChI |
CMCDWLMEDRBWIR-GTNSWQLSSA-N |
SMILES isomérico |
C[C@H]1CCCC[C@@H]1OC2=CC=CC(=C2O)C3=NC4=C(N3)C=C(C(=C4)C(=N)N)F |
SMILES canónico |
CC1CCCCC1OC2=CC=CC(=C2O)C3=NC4=C(N3)C=C(C(=C4)C(=N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)

![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)

![(2S)-2-[(2,4-Dichloro-benzoyl)-(3-trifluoromethyl-benzyl)-amino]-3-phenyl-propionic acid](/img/structure/B10777203.png)



![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-4-[difluoro(phosphono)methyl]phenylalaninamide](/img/structure/B10777227.png)

![(2S)-2-[[4-[(3R)-6-(2,4-diamino-6-oxo-1,3-diazinan-5-yl)-1,1,1-trifluoro-2,2-dihydroxyhexan-3-yl]benzoyl]amino]pentanedioic acid](/img/structure/B10777235.png)